2-Amino-4-chlorothiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-chlorothiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chlorothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride under the action of aluminum trichloride, followed by liquid alkali hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chlorothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiophene ring into sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.
Substitution: The amino and chloro groups on the thiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-4-chlorothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: Thiophene derivatives are used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-4-chlorothiophene-3-carboxylic acid involves its interaction with various molecular targets. For instance, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiophene-3-carboxylate: Similar in structure but with a phenyl group instead of a chlorine atom.
3-Chlorothiophene-2-carboxylic acid: Lacks the amino group but has a similar thiophene ring structure.
4-Chlorothiophene-2-carboxylic acid: Similar structure but with the chlorine atom in a different position.
Uniqueness
2-Amino-4-chlorothiophene-3-carboxylic acid is unique due to the presence of both amino and chloro substituents on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
90312-16-6 |
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Molecular Formula |
C5H4ClNO2S |
Molecular Weight |
177.61 g/mol |
IUPAC Name |
2-amino-4-chlorothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-2-1-10-4(7)3(2)5(8)9/h1H,7H2,(H,8,9) |
InChI Key |
XWLAJDLDOZUPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)N)C(=O)O)Cl |
Origin of Product |
United States |
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